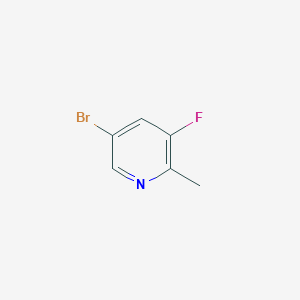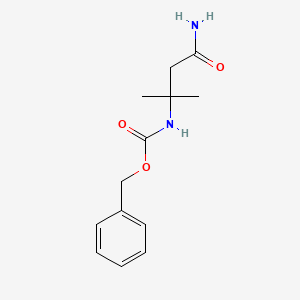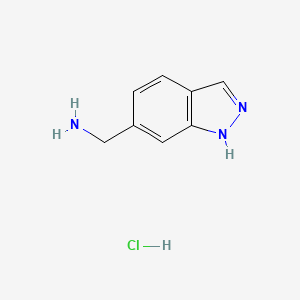
(1H-吲唑-6-基)甲胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(1H-Indazol-6-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H18ClN3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “(1H-Indazol-6-yl)methanamine hydrochloride” is 183.64 . The InChI code for this compound is 1S/C8H9N3.ClH/c9-4-6-1-2-7-5-10-11-8(7)3-6;/h1-3,5H,4,9H2,(H,10,11);1H . The canonical SMILES representation is C1CC2CNNC2CC1CN.Cl .Physical and Chemical Properties Analysis
The compound has a molecular weight of 191.70 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 191.1189253 g/mol . The topological polar surface area of the compound is 50.1 Ų . The compound has a heavy atom count of 12 .科学研究应用
抗菌活性
(Thomas, Adhikari, & Shetty, 2010)合成了(1H-吲唑-6-基)甲胺的衍生物,显示出对致病菌株的中等到非常好的抗菌和抗真菌活性。这表明其作为开发抗菌剂的组分的潜力。
单胺氧化酶 B 抑制剂
(Tzvetkov et al., 2014)的一项研究发现吲唑-羧酰胺是单胺氧化酶 B (MAO-B)的有效、选择性、竞争性和可逆抑制剂。它们对于神经学研究至关重要,尤其是在开发神经精神和神经退行性疾病的治疗方法方面。
化学反应机理
(Alkorta et al., 2022)研究了 NH-吲唑与甲醛的反应,提供了对涉及(1H-吲唑-6-基)甲胺的化学反应机理的见解。这些知识对于化学合成过程至关重要。
转移氢化反应
(Karabuğa et al., 2015)合成了(4-苯基喹唑啉-2-基)甲胺,一种与(1H-吲唑-6-基)甲胺在结构上相似的化合物,并研究了其在转移氢化反应中的应用。此类研究在催化和材料科学中至关重要。
对帕金森病的神经保护作用
(Xiao-feng et al., 2016)进行了一项涉及(1H-吲唑-6-基)甲胺衍生物 6-羟基-1H-吲唑的神经保护研究。该化合物显示出缓解帕金森病症状的潜力,表明(1H-吲唑-6-基)甲胺衍生物在神经药理学中的相关性。
安全和危害
作用机制
Target of Action
The primary targets of (1H-Indazol-6-yl)methanamine hydrochloride are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
(1H-Indazol-6-yl)methanamine hydrochloride acts by inhibiting, regulating, and/or modulating the activity of CHK1, CHK2, and SGK kinases . This interaction leads to changes in the cell cycle progression and DNA damage response .
Biochemical Pathways
The compound affects the CHK1-, CHK2-, and SGK-related pathways . The downstream effects include alterations in cell cycle progression, DNA repair mechanisms, and cell volume regulation .
Result of Action
The molecular and cellular effects of (1H-Indazol-6-yl)methanamine hydrochloride’s action include changes in cell cycle progression, DNA repair mechanisms, and cell volume regulation . These changes can potentially lead to the treatment of diseases induced by CHK1, CHK2, and SGK, such as cancer .
Action Environment
The action, efficacy, and stability of (1H-Indazol-6-yl)methanamine hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerator to maintain its stability . Additionally, safety precautions should be taken to avoid dust formation and inhalation of the compound .
生化分析
Biochemical Properties
(1H-Indazol-6-yl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind with specific enzymes, potentially inhibiting or activating them, which can alter the biochemical pathways within cells . For instance, it may interact with kinases or phosphatases, affecting phosphorylation processes and signal transduction pathways.
Cellular Effects
The effects of (1H-Indazol-6-yl)methanamine hydrochloride on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound may affect the MAPK/ERK pathway, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, (1H-Indazol-6-yl)methanamine hydrochloride exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1H-Indazol-6-yl)methanamine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under refrigerated conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of (1H-Indazol-6-yl)methanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or cellular response. Toxicity studies indicate that high doses of the compound can cause cellular damage and disrupt normal physiological functions.
Metabolic Pathways
(1H-Indazol-6-yl)methanamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound may influence pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation, thereby affecting cellular energy metabolism. Additionally, it can modulate the activity of enzymes involved in lipid and amino acid metabolism.
Transport and Distribution
Within cells and tissues, (1H-Indazol-6-yl)methanamine hydrochloride is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions and cellular processes.
Subcellular Localization
The subcellular localization of (1H-Indazol-6-yl)methanamine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects on cellular processes.
属性
IUPAC Name |
1H-indazol-6-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-4-6-1-2-7-5-10-11-8(7)3-6;/h1-3,5H,4,9H2,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHQOHFFJXFXBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)NN=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743829 |
Source


|
| Record name | 1-(1H-Indazol-6-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943845-79-2 |
Source


|
| Record name | 1-(1H-Indazol-6-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
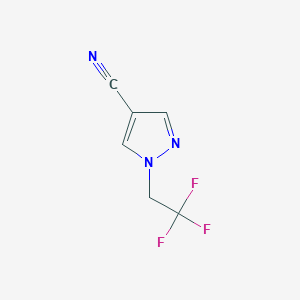
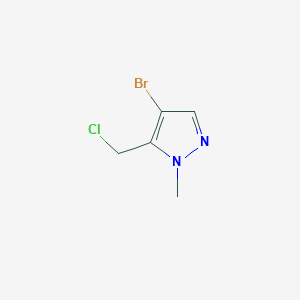





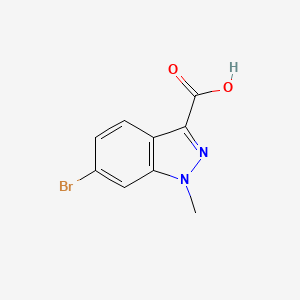
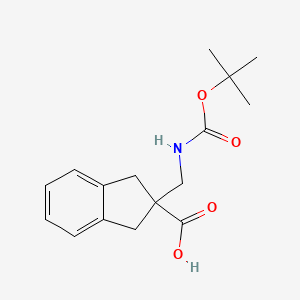
![5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid](/img/structure/B1376830.png)
